2-(3-Methyl-4-phenylisoxazol-5-yl)-5-((2-methylallyl)oxy)phenol
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Description
2-(3-Methyl-4-phenylisoxazol-5-yl)-5-((2-methylallyl)oxy)phenol, also known as PMB-5, is a synthetic compound that has been developed for use in scientific research. The compound is a derivative of the natural product curcumin, which is found in turmeric. PMB-5 has been shown to have a range of potential applications in the fields of medicine and biochemistry, due to its unique chemical structure and mechanism of action.
Scientific Research Applications
Synthesis and Chemical Transformation
- The compound can be synthesized through regioselective one-pot transformations, like the conversion of 2'hydroxy chalcones to 3,5-diphenylisoxazole, using copper salt in DMF with oxidative dehydrogenation of dihydroisoxazolines. This method offers advantages such as high selectivity, normal reaction conditions, and easy workup (Gaikwad, 2021).
Photochemical Studies
- Isoxazole compounds like methyl 4-chloro-5-phenylisoxazole-3-carboxylate have been studied for their photochemical properties. Research on these compounds includes characterizing low energy conformers and investigating their photoisomerization to oxazoles under UV irradiation (Lopes et al., 2011).
Application in Organic Light Emitting Diodes (OLEDs)
- Certain isoxazole derivatives, such as those involving 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as ancillary ligands, have been used in the development of organic light-emitting diodes. These OLEDs demonstrate good performance and efficiency, especially in terms of current efficiency and power efficiency, suggesting potential applications in display technologies (Jin et al., 2014).
Antifungal and Antibacterial Properties
- Derivatives of isoxazole, such as those synthesized from chromones and aminopyrazoles, have demonstrated antifungal abilities against various phytopathogenic fungi. This highlights the potential of these compounds in agricultural and pharmaceutical applications (Zhang et al., 2016).
Potential in Medicinal Chemistry
- Research has been conducted on isoxazole derivatives for their potential as selective cyclooxygenase-1 (COX-1) inhibitors. Such studies are significant for the development of new therapeutic agents, especially for conditions mediated by COX-1 (Vitale et al., 2013).
Properties
IUPAC Name |
2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)-5-(2-methylprop-2-enoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13(2)12-23-16-9-10-17(18(22)11-16)20-19(14(3)21-24-20)15-7-5-4-6-8-15/h4-11,22H,1,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOPCMYLVZDMDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=CC=C2)C3=C(C=C(C=C3)OCC(=C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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